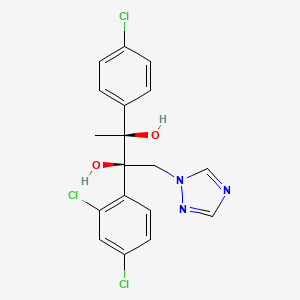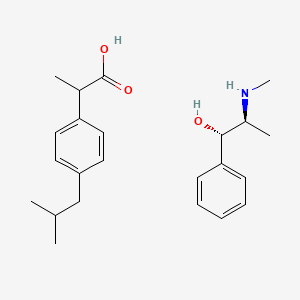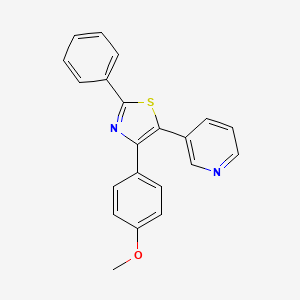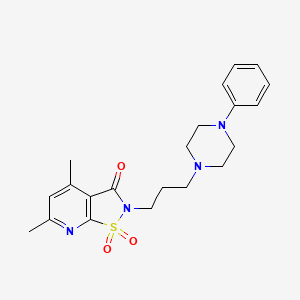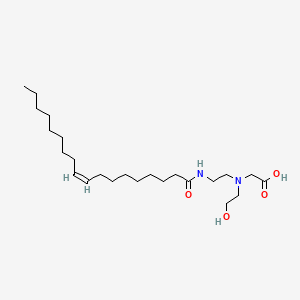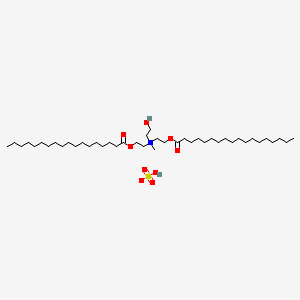
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate is a cationic surfactant known for its ability to effectively bind to negatively charged surfaces and reduce surface tension, enhancing the spreadability of liquids . This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate typically involves the reaction of (2-Hydroxyethyl)methylamine with octadecanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher production rates. The process involves the same basic reaction but is optimized for large-scale production, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and reactivity of different compounds.
Biology: In biological research, it is used to study cell membrane interactions due to its ability to bind to negatively charged surfaces.
Medicine: The compound is explored for its potential use in drug delivery systems, where its surfactant properties can help in the formulation of various pharmaceutical products.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate involves its ability to bind to negatively charged surfaces. This binding reduces surface tension and enhances the spreadability of liquids. The molecular targets include cell membranes and other negatively charged surfaces, where the compound interacts with the lipid bilayer, altering its properties and functions .
Comparison with Similar Compounds
Similar Compounds
- N,N-distearoyloxyethyl-N-methyl-N-hydroxyethylammonium methosulfate
- (2-Hydroxyethyl)methylbis(2-((1-oxooctadec-9-enyl)amino)ethyl)ammonium methyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate stands out due to its unique combination of surfactant properties and ability to bind to negatively charged surfaces. This makes it particularly effective in applications requiring enhanced spreadability and stability .
Properties
CAS No. |
94265-94-8 |
|---|---|
Molecular Formula |
C43H87NO9S |
Molecular Weight |
794.2 g/mol |
IUPAC Name |
hydrogen sulfate;2-hydroxyethyl-methyl-bis(2-octadecanoyloxyethyl)azanium |
InChI |
InChI=1S/C43H86NO5.H2O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(46)48-40-37-44(3,36-39-45)38-41-49-43(47)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h45H,4-41H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
YIFPHAOKONIWAE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)

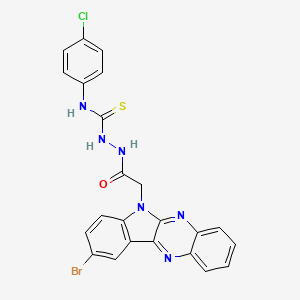
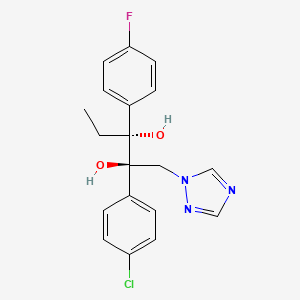
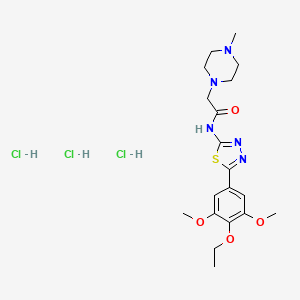
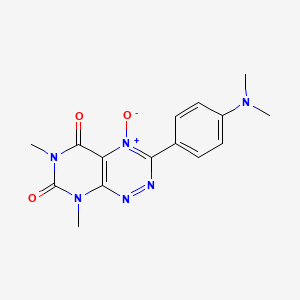
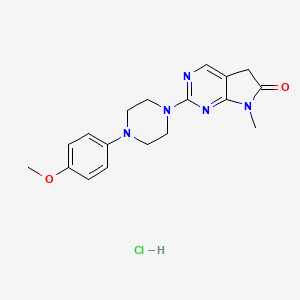
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
